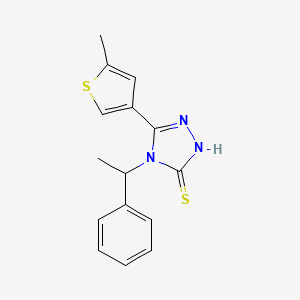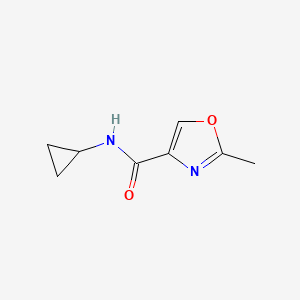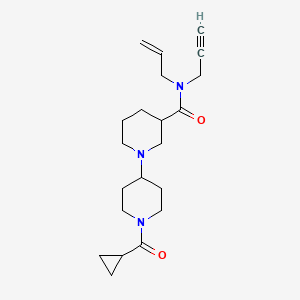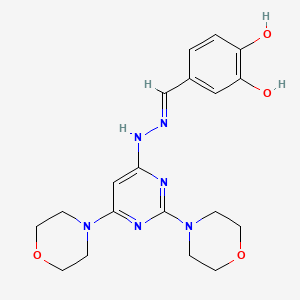![molecular formula C14H15ClN4O3 B6021102 methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of beta-alanine, which is an amino acid that plays an important role in the synthesis of carnosine, a dipeptide that is found in high concentrations in muscle tissue. This compound has been shown to have a number of interesting properties that make it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is not fully understood, but it is believed to involve the hydrolysis of the methyl ester group to release beta-alanine. Once released, beta-alanine can then be transported into muscle tissue where it can be used to synthesize carnosine. The triazole ring in this compound is thought to increase the compound's stability and solubility, which allows for more efficient delivery of beta-alanine to muscle tissue.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. In animal studies, the compound has been shown to increase muscle carnosine levels and improve exercise performance. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is its stability and solubility. This makes it a more practical form of beta-alanine for use in lab experiments. Additionally, the compound has fewer side effects than beta-alanine and can be administered in lower doses. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it more difficult to interpret experimental results.
将来の方向性
There are a number of interesting future directions for research on Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate. One area of research could involve further investigating the compound's potential as a prodrug for beta-alanine. This could involve studying the compound's pharmacokinetics and bioavailability in humans, as well as its potential clinical applications. Another area of research could involve investigating the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Finally, there could be further investigation into the compound's antioxidant properties and its potential as a treatment for oxidative stress-related diseases.
合成法
The synthesis of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate involves the reaction of beta-alanine with a chlorobenzyl azide in the presence of a copper catalyst. This reaction results in the formation of the triazole ring, which is an important structural feature of the compound. The final step in the synthesis involves the addition of a methyl ester group to the beta-alanine backbone, which increases the compound's stability and solubility.
科学的研究の応用
Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the compound's potential as a prodrug for beta-alanine. Beta-alanine has been shown to have a number of interesting properties, including the ability to increase muscle carnosine levels and improve exercise performance. However, beta-alanine has poor bioavailability and can cause uncomfortable side effects when taken in high doses. This compound has been shown to be a more stable and soluble form of beta-alanine that can be easily administered and has fewer side effects.
特性
IUPAC Name |
methyl 3-[[1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-22-13(20)6-7-16-14(21)12-9-19(18-17-12)8-10-4-2-3-5-11(10)15/h2-5,9H,6-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPJFITZFMURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CN(N=N1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(1-methyl-3-phenylpropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021039.png)
![2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)



![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6021079.png)
![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B6021113.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
![2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6021140.png)

![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)